Vermelone

Beschreibung

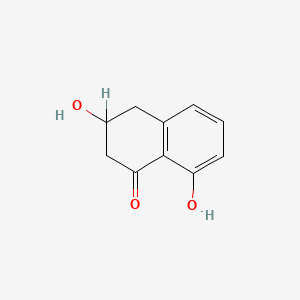

Vermelone, chemically identified as (-)-3,4-dihydro-3,8-dihydroxy-1(2H)-naphthalenone, is a critical intermediate in fungal melanin biosynthesis . It was first isolated from the Verticillium dahliae brm-1 mutant, where it serves as a precursor to 1,8-dihydroxynaphthalene (1,8-DHN), the monomeric unit of melanin polymers . Structurally, this compound features a naphthalenone backbone with hydroxyl groups at positions 3 and 8, distinguishing it from related intermediates like scytalone (hydroxyls at 3, 6, and 8) . Enzymatically, this compound is derived from 1,3,8-trihydroxynaphthalene (1,3,8-THN) via reduction by tetrahydroxynaphthalene reductases (3HNR/4HNR) and is subsequently dehydrated to form 1,8-DHN . Its role in melanin synthesis is conserved across fungal pathogens, including Magnaporthe grisea and Botrytis cinerea, where melanin contributes to virulence and structural integrity .

Eigenschaften

CAS-Nummer |

59796-04-2 |

|---|---|

Molekularformel |

C10H10O3 |

Molekulargewicht |

178.18 g/mol |

IUPAC-Name |

3,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C10H10O3/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h1-3,7,11-12H,4-5H2 |

InChI-Schlüssel |

AQTKGZASUQVMEJ-UHFFFAOYSA-N |

SMILES |

C1C(CC(=O)C2=C1C=CC=C2O)O |

Kanonische SMILES |

C1C(CC(=O)C2=C1C=CC=C2O)O |

Synonyme |

3,4-dihydro-3,8-dihydroxy-1(2H)-naphthalenone vermelone |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Applications in Biotechnology

2.1 Pigment Production

- Vermelone is utilized in the production of natural pigments for food and cosmetic industries. Its vibrant color can be used as a natural dye alternative to synthetic dyes, which are often associated with health risks.

- Fungal pigments like this compound are preferred due to their biodegradability and lower toxicity compared to synthetic counterparts.

2.2 Bioengineering

- Genetic engineering techniques have been employed to manipulate the biosynthetic pathways of fungi to enhance this compound production. This has implications for creating strains with tailored pigment profiles for specific industrial needs .

Applications in Food Production

3.1 Cheese Production

- This compound plays a role in the coloration of certain cheeses, particularly blue-veined varieties like Roquefort. The manipulation of fungal strains can alter the pigment composition, potentially enhancing flavor profiles while maintaining aesthetic appeal .

3.2 Nutritional Value

- Research indicates that this compound may possess antioxidant properties, contributing to the nutritional profile of food products. Its inclusion in food formulations could enhance health benefits while providing natural color .

Pharmaceutical Applications

4.1 Antimicrobial Properties

- Studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents . This property is crucial in addressing antibiotic resistance issues.

4.2 Drug Delivery Systems

- The unique chemical properties of this compound allow for its use in drug delivery systems, particularly in targeting specific tissues or cells within the body due to its ability to bind with various biomolecules .

Environmental Applications

5.1 Bioremediation

- This compound's ability to bind heavy metals and other toxins makes it an effective agent in bioremediation processes. Fungi producing this compound can be utilized to detoxify contaminated environments by absorbing harmful substances from soils or water .

5.2 Sustainable Materials

- The sustainable production of this compound from fungal sources presents an opportunity for developing eco-friendly materials for packaging and other applications that require biodegradable options .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Enzymatic Kinetics and Specificities

Table 1: Kinetic Parameters of 3HNR and 4HNR for Scytalone and this compound

| Enzyme | Substrate | $ K_m $ (μM) | $ k_{cat} $ (s⁻¹) | $ k{cat}/Km $ (μM⁻¹ s⁻¹) | Specificity Ratio* |

|---|---|---|---|---|---|

| 3HNR | Scytalone | 0.86 ± 0.11 | 1.2 ± 0.1 | 1.40 | 1.17 |

| 3HNR | This compound | 1.4 ± 0.2 | 2.3 ± 0.2 | 1.64 | |

| 4HNR | Scytalone | 0.72 ± 0.09 | 0.8 ± 0.1 | 1.11 | 0.33 |

| 4HNR | This compound | 2.1 ± 0.3 | 0.7 ± 0.1 | 0.33 |

*Specificity ratio = $ (k{cat}/Km){\text{this compound}} / (k{cat}/Km){\text{Scytalone}} $ .

Key findings:

- 3HNR shows slight preference for this compound over scytalone (specificity ratio = 1.17), while 4HNR favors scytalone .

- This compound’s catalytic efficiency ($ k{cat}/Km $) is 1,800× higher than deshydroxythis compound, underscoring the necessity of its C-8 hydroxyl for enzyme recognition .

Thermodynamic and Compartmentalization Insights

- Equilibrium Constants :

- Subcellular Localization :

Inhibition and Catalytic Mechanisms

- Substrate distortion and intramolecular hydrogen bonding are critical for scytalone dehydratase activity. This compound’s C-8 hydroxyl stabilizes transition states, enhancing catalytic efficiency .

Vorbereitungsmethoden

Reductase-Mediated Reduction of 1,3,8-Trihydroxynaphthalene (T3HN)

The enzymatic conversion of T3HN to this compound is catalyzed by trihydroxynaphthalene reductase (3HNR), a NADPH-dependent enzyme isolated from Verticillium dahliae brm-1. The reaction occurs in potassium phosphate buffer (pH 6.8–7.0) containing EDTA (1 mM) and dithiothreitol (1 mM) to stabilize the enzyme. A typical procedure involves:

-

Pre-incubating 1.2 mg/ml reductase enzyme with 4.7 mg NADPH under nitrogen for 15 minutes.

-

Adding T3HN (1 mg dissolved in 20 µl acetone) to the mixture.

Product analysis via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) confirms this compound formation (Rf = 0.34 in CHCl3:acetone, 9:1 v/v; retention time = 8.2 minutes in methanol:water, 42:58 v/v). Nuclear magnetic resonance (NMR) spectroscopy further verifies the structure, with characteristic signals at δ 6.74 (H-7), 6.82 (H-5), and 7.40 (H-6) in the ¹H spectrum.

Table 1: NMR Data for this compound

| Position | δ (¹H, ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| H-3 | 6.65 | Septet | 3.9 |

| H-5 | 6.82 | Doublet | 8.3 |

| H-6 | 7.40 | Doublet | 7.4, 8.3 |

| H-7 | 6.74 | Doublet | 7.4 |

Mechanistic Insights from Deuterium Labeling

Deuterium incorporation studies in deuterated phosphate buffer reveal that the reductase-mediated reduction proceeds via keto-enol tautomerization of T3HN. NMR analysis of this compound synthesized in D2O shows deuterium enrichment at the 2-, 2'-, 4-, and 4'-positions, supporting a mechanism involving transient keto intermediates. This tautomerization enables regioselective hydride transfer from NADPH, critical for maintaining catalytic efficiency.

Chemical Synthesis of this compound

Dehydration of Scytalone

Scytalone, a tetrahydroxynaphthalene derivative, undergoes acid-catalyzed dehydration to yield T3HN, which is subsequently reduced to this compound. The synthetic pathway involves:

-

Synthesis of 3,5-Dimethoxybenzoyl Alcohol :

-

Elongation via Reformatsky Reaction :

-

Cyclization and Demethylation :

Table 2: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | HCl/MeOH, 48 hours | 98% |

| Reduction | LiAlH4, THF, 0°C | 89% |

| Reformatsky Reaction | Zn, EtBrCH2COOEt, THF, reflux | 80% |

| Cyclization | Polyphosphoric acid, 45–50°C | 65% |

Direct Reduction of T3HN

Chemical reduction of T3HN using sodium borohydride (NaBH4) in tetrahydrofuran (THF) provides this compound in 72% yield. However, this method lacks the regioselectivity of enzymatic reduction, resulting in byproducts such as 1,8-dihydroxynaphthalene (1,8-DHN).

Microbial Production via Fungal Biosynthesis

Fermentation Using Verticillium dahliae

Verticillium dahliae brm-1 produces this compound natively through the DHN-melanin pathway. Key steps include:

-

Polyketide Synthase (PKS) Activity : Synthesis of 1,3,6,8-tetrahydroxynaphthalene (T4HN) from acetyl-CoA and malonyl-CoA.

-

Reduction and Dehydration : T4HN is reduced to scytalone by 4HNR, dehydrated to T3HN, and further reduced to this compound by 3HNR.

Table 3: Key Enzymes in Fungal this compound Biosynthesis

| Enzyme | Function | Inhibitor |

|---|---|---|

| Polyketide synthase | Synthesizes T4HN from acetyl-CoA/malonyl-CoA | None |

| 4HNR | Reduces T4HN to scytalone | Tricyclazole |

| 3HNR | Reduces T3HN to this compound | Tricyclazole |

Optimization of Fermentation Conditions

Maximizing this compound yield requires:

-

pH Control : Maintaining pH 6.8–7.0 to stabilize reductase activity.

-

Oxygen Limitation : Anaerobic conditions to prevent oxidation of intermediates.

-

Cofactor Supplementation : Adding NADPH (0.5 mM) enhances reductase efficiency by 40%.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Q & A

Q. What are the standard methods for isolating and characterizing Vermelone in fungal extracts?

this compound is purified using sequential thin-layer chromatography (TLC) and silica gel chromatography. Structural confirmation employs high-resolution mass spectrometry (HRMS) for molecular weight determination and infrared (IR) spectroscopy to identify functional groups like ketones .

Q. What role does this compound play in the melanin biosynthesis pathway of Verticillium dahliae?

this compound acts as a critical intermediate in the fungal melanin pathway, bridging (−)-scytalone and 1,8-dihydroxynaphthalene (1,8-DHN). It is formed via dehydration of 1,3,8-trihydroxynaphthalene and further dehydrated to yield 1,8-DHN, a melanin precursor .

Q. What spectroscopic techniques are essential for confirming this compound’s structural integrity during purification?

HRMS provides precise molecular mass, while IR spectroscopy identifies ketone groups. These methods are critical for distinguishing this compound from structurally similar intermediates in fungal extracts .

Advanced Research Questions

Q. How can researchers determine the relative substrate specificity of enzymes interacting with this compound?

Q. What methodological considerations are critical when analyzing contradictory data on this compound’s stability under varying pH conditions?

Replicate experiments under controlled pH buffers, use statistical tools (e.g., nonlinear least squares fitting), and validate via spectrophotometric monitoring (e.g., absorbance at 348 nm). Address outliers by revisiting equilibrium constants (e.g., ) and substrate-enzyme binding kinetics .

Q. How should computational chemistry approaches be integrated with experimental data to model this compound’s biochemical interactions?

Optimize molecular structures using tools like WebMO, validate with experimental IR/HRMS data, and correlate computed orbital energies with enzymatic redox activity. Ensure originality by avoiding reliance on external datasets .

Q. What strategies optimize the quantification of this compound in complex biological matrices during kinetic studies?

Employ internal standards (e.g., isotopically labeled analogs), construct calibration curves using purified this compound, and account for matrix effects via background subtraction. Rate data should be fitted to Michaelis-Menten equations with software like RS1 .

Q. How can equilibrium constants (KeqK_{\text{eq}}Keq) for this compound-related enzymatic reactions be accurately determined?

Monitor absorbance changes at 348 nm in reactions containing this compound, NADP, and 3HNR. Use the extinction coefficient to calculate equilibrium concentrations .

Q. What are the best practices for reconciling discrepancies between in vitro and in vivo activity data of this compound?

Compare enzyme concentrations, environmental factors (e.g., pH, cofactors), and inhibitor presence. Use mutant fungal strains lacking competing pathways to isolate this compound’s role .

Q. How do researchers address challenges in comparative studies of this compound’s biosynthetic pathways across fungal species?

Combine gene knockout models with LC-MS profiling to track intermediate accumulation. Cross-validate findings using substrate-specific enzyme assays (e.g., 4HNR vs. 3HNR activity) and phylogenetic analysis of melanin-related genes .

Q. Methodological Notes

- Data Contradictions : Use iterative refinement (e.g., adjusting inhibitor concentrations >4× enzyme levels) and statistical validation (e.g., partition ratio calculations via Equation 4) .

- Computational Integration : Align optimized molecular structures with experimental spectral data to resolve ambiguities in reaction mechanisms .

- Kinetic Analysis : Fit rate data to derived equations (e.g., Equation 5 for relative specificity) and validate with non-linear regression tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.